Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate
Description
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a methyl group at position 8, a fluorine atom at position 5, and a methylamino substituent at position 2.
Structure
3D Structure
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)9-7-17-12-8(2)5-6-10(15)11(12)13(9)16-3/h5-7H,4H2,1-3H3,(H,16,17) |
InChI Key |
UEORYRIJJLJIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)NC |
Origin of Product |
United States |
Preparation Methods
Chlorination of 4-Oxo Intermediates
4-Oxoquinoline-3-carboxylates are treated with phosphorus oxychloride (POCl₃) under reflux to form 4-chloro derivatives. For example, ethyl 5-fluoro-8-methyl-4-oxoquinoline-3-carboxylate reacts with POCl₃ at 110°C for 4 hours, achieving 89% chlorination efficiency. Excess POCl₃ (1.5 equiv) suppresses dihalogenation byproducts.
Amination with Methylamine
The 4-chloro intermediate undergoes amination in tert-butanol with methylamine (2.0 equiv) at 60°C for 12 hours. This step exhibits 78% conversion, with the remainder attributed to hydrolysis to 4-hydroxy byproducts. Adding molecular sieves (4Å) improves yield to 85% by scavenging water.
Catalytic Coupling for C8 Methyl Group Installation
Installing the 8-methyl group requires careful control to avoid over-alkylation. A Suzuki-Miyaura coupling strategy is described in PMC data, where a boronic acid reagent introduces the methyl group at position 8.
Boronic Acid Synthesis
8-Bromo-5-fluoroquinoline intermediates react with methylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1). At 90°C for 6 hours, this achieves 76% yield. Catalyst loading below 2 mol% reduces conversion by 40%, emphasizing the need for sufficient Pd.
Competing Side Reactions
Overcoupling at position 6 occurs when excess boronic acid is used, producing 6,8-dimethyl byproducts. Maintaining a 1:1.05 substrate-to-boronic acid ratio minimizes this issue (<5% side products).
One-Pot Multistep Optimization
Recent advances combine cyclization, halogenation, and amination in a single reactor to improve efficiency. A protocol from demonstrates:
-
Cyclization : Aniline + diethyl ethoxymethylenemalonate → quinoline core (72% yield).
-
In Situ Chlorination : POCl₃ added directly post-cyclization, eliminating intermediate isolation (85% yield).
-
Amination : Methylamine gas bubbled into the mixture at 50°C (81% yield).
This reduces total synthesis time from 48 hours to 18 hours, though purity decreases slightly (98.2% vs. 99.5% for stepwise).
Alternative Routes via N-Oxide Intermediates
N-Oxide formation offers a pathway to bypass harsh chlorination conditions. The 4-oxoquinoline is treated with m-CPBA to form the N-oxide, which undergoes bromination with POBr₃. Subsequent amination with methylamine in DMF at 100°C achieves 70% yield. While avoiding POCl₃, this method requires additional oxidation steps, increasing cost.
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Gould-Jacobs + Amine | 62 | 99.1 | 1.0 | Industrial |
| One-Pot Multistep | 58 | 98.2 | 0.8 | Pilot |
| N-Oxide Bromination | 53 | 97.8 | 1.4 | Lab |
Challenges in Purification and Byproduct Management
This compound exhibits polar byproducts from:
Chromatography with ethyl acetate/hexane (1:3) resolves these, but industrial-scale processes prefer crystallization from ethanol/water (4:1), achieving 94% recovery.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Activity :
-
Anticancer Potential :
- Preliminary studies suggest that this compound may exhibit anticancer activity, potentially through mechanisms involving the inhibition of specific cancer cell lines. Its structural features may enhance selectivity towards cancerous cells compared to normal cells .
-
Antiviral Properties :
- There is emerging evidence that quinoline derivatives can possess antiviral properties. This compound could be explored for its ability to inhibit viral replication or modulate immune responses against viral infections .
Biological Interactions
Research has indicated that this compound interacts with various biological targets, which may include:
- Enzymes : Inhibition of certain enzymes involved in metabolic pathways relevant to bacterial survival or cancer cell proliferation.
- Receptors : Potential modulation of receptor activity that could influence cellular signaling pathways associated with disease progression.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Quinoline Ring : The initial step often includes constructing the quinoline framework through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve introducing the fluorine atom, methyl groups, and methylamino substituent via electrophilic substitution or nucleophilic addition reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones in culture plates, suggesting its potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies conducted on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Further investigations are needed to elucidate the underlying mechanisms and optimize its structure for enhanced efficacy.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an antimicrobial or anticancer agent . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
Comparison with Similar Compounds
Key Observations :
- Position 8 Substituents : Methyl (target) vs. bromine (CAS 35975-57-6) or trifluoromethyl (CAS 23851-84-5). Bromine increases molecular weight (307.12 g/mol vs. ~235 g/mol for the target), while trifluoromethyl enhances electronegativity .
- Position 4 Functional Groups: Methylamino (target) vs. hydroxyl (CAS 1019015-59-8) or pyridinylmethylamino (). Methylamino likely improves blood-brain barrier penetration compared to hydroxyl .
Physicochemical Properties
Data from , and 7 enable partial comparisons:
| Property | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | Target Compound (Estimated) |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO₃ | C₁₂H₉ClFNO₃ | C₁₄H₁₆FN₂O₂ |
| Molar Mass (g/mol) | 308.12 | 269.66 | ~278.29 |
| Melting Point | Not reported | Not reported | Likely >150°C (quinoline analogs) |
| Solubility | Low in water (hydrophobic ester) | Low in water | Moderate in organic solvents |
Notes:
- The target compound’s methylamino group may improve solubility in polar aprotic solvents compared to hydroxylated analogs .
- Fluorine at position 5 (target) vs. chlorine (CAS 1019015-59-8) reduces steric hindrance and may enhance binding affinity in biological targets .
Biological Activity
Ethyl 5-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its unique structural features which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14FN3O2
- Molecular Weight : 251.27 g/mol
- IUPAC Name : this compound
The presence of a fluorine atom at the 5-position, a methyl group at the 8-position, and a methylamino substituent at the 4-position are critical for its biological activity.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, similar quinoline derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, which is essential for DNA replication.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of this compound
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the quinoline ring can significantly affect its biological efficacy. For example, substituting different halogens or alkyl groups at specific positions has been shown to enhance or diminish activity against targeted biological pathways .
Study on Anticancer Efficacy
In a recent study published in Molecules, researchers synthesized a series of quinoline derivatives, including this compound. The study found that this compound selectively inhibited the growth of cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The authors conducted molecular docking studies that indicated strong binding affinity to the active site of EGFR, a common target in cancer therapy .
Antimicrobial Testing
Another study focused on assessing the antimicrobial properties of this compound against a panel of pathogens. It was found to exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this quinoline scaffold.
Q & A
Q. Optimization Strategies :
- Fluorination Step : Maintain low temperatures and anhydrous conditions to prevent hydrolysis of intermediates.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity product .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine at C5, methyl at C8) and confirms ester/methylamino groups. Coupling constants (e.g., ) validate fluorine placement .
- 19F NMR : Detects fluorine chemical shifts (~-120 ppm for C5-F) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 293.12) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (using SHELX software for refinement) .
How can researchers resolve contradictions in reported biological activities of similar quinoline derivatives?
Advanced Research Question
Contradictions often arise from:
- Substituent Position Effects : Fluorine at C5 vs. C6 alters electronic properties and target binding (e.g., C5-F enhances DNA gyrase inhibition in E. coli compared to C6-F) .
- Assay Variability : Standardize MIC testing (e.g., broth microdilution per CLSI guidelines) to compare antibacterial activity across studies .
- Solubility Differences : Use dimethyl sulfoxide (DMSO) with ≤1% v/v to avoid cytotoxicity artifacts in cell-based assays .
Q. Example Data Contradiction :
| Compound | Fluorine Position | MIC (μg/mL) vs. S. aureus | Study |
|---|---|---|---|
| C5-F | 5 | 0.25 | |
| C6-F | 6 | 2.0 |
What strategies are employed in SAR studies to enhance the compound’s pharmacokinetic properties?
Advanced Research Question
Q. SAR Table :
| Substituent | Position | Effect on Activity |
|---|---|---|
| F | 5 | ↑ DNA gyrase inhibition |
| CH₃ | 8 | ↑ Plasma stability |
| CF₃ | 8 | ↑ LogP, ↓ solubility |
What are the primary challenges in achieving high purity during synthesis?
Basic Research Question
- Byproduct Formation :
- Fluorination Side Products : Use excess Selectfluor® (1.2 eq) to minimize unreacted intermediates .
- Ester Hydrolysis : Avoid aqueous workup; use anhydrous MgSO₄ for drying .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for >95% purity .
How does the substitution pattern influence the compound’s interaction with bacterial enzymes?
Advanced Research Question
Q. Methodological Insight :
What computational methods support the structural analysis of this compound?
Basic Research Question
- DFT Calculations : Predict NMR chemical shifts (B3LYP/6-311+G(d,p)) and optimize geometry .
- Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS with lipid bilayer models .
- SHELX Refinement : Resolve crystal structures with R < 0.05 using SHELXL .
How do solvent choice and reaction temperature affect the yield in fluorination steps?
Advanced Research Question
- Solvent Effects :
- Acetonitrile : Maximizes fluorination yield (85%) due to polar aprotic environment .
- DCM : Lower yield (60%) due to reduced solubility of Selectfluor®.
- Temperature : Reactions at 0°C achieve 80% yield vs. 50% at 25°C (due to decomposition) .
What safety precautions are recommended when handling this compound?
Basic Research Question
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methylamine) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
What in vitro models are suitable for assessing its antitumor efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
